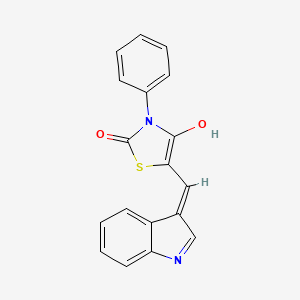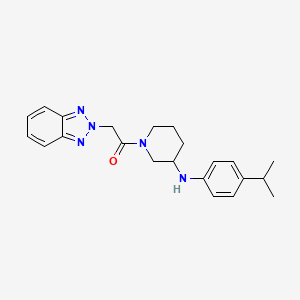![molecular formula C10H12ClF6NO B6051170 7-CHLORO-3,3-BIS(TRIFLUOROMETHYL)-2-AZABICYCLO[2.2.1]HEPT-6-YL ETHYL ETHER](/img/structure/B6051170.png)
7-CHLORO-3,3-BIS(TRIFLUOROMETHYL)-2-AZABICYCLO[2.2.1]HEPT-6-YL ETHYL ETHER
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-3,3-bis(trifluoromethyl)-2-azabicyclo[221]hept-6-yl ethyl ether is a complex organic compound characterized by its unique bicyclic structure and the presence of trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-3,3-bis(trifluoromethyl)-2-azabicyclo[22One common approach is the alkylation of a 3,3-trimethyl-2-oxo-7-oxabicyclo[2.2.1]hept-1-yl anion equivalent . The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles can reduce the environmental impact of the production process.
Análisis De Reacciones Químicas
Types of Reactions
7-Chloro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-6-yl ethyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents to yield different derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
7-Chloro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-6-yl ethyl ether has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with enhanced pharmacokinetic properties.
Mecanismo De Acción
The mechanism of action of 7-chloro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-6-yl ethyl ether involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The bicyclic structure provides rigidity, which can enhance binding affinity to specific receptors or enzymes. The exact molecular pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other bicyclic ethers and trifluoromethyl-containing molecules, such as:
- 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane
- 7-chloro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane
Uniqueness
What sets 7-chloro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-6-yl ethyl ether apart is its combination of a chlorine atom and an ethyl ether group, which can significantly influence its reactivity and interaction with biological targets. This unique structure provides distinct advantages in various applications, making it a valuable compound in scientific research .
Propiedades
IUPAC Name |
7-chloro-6-ethoxy-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClF6NO/c1-2-19-5-3-4-6(11)7(5)18-8(4,9(12,13)14)10(15,16)17/h4-7,18H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSEPZTQGKVOSMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC2C(C1NC2(C(F)(F)F)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF6NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-Benzylpiperazin-1-yl)[1-(pyridin-3-ylmethyl)piperidin-4-yl]methanone](/img/structure/B6051106.png)
![2-[3-({[5-hydroxy-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]amino}carbonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B6051112.png)
![2-[3-(3-methyl-1-piperazinyl)propoxy]benzonitrile](/img/structure/B6051117.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-3-(2-isoxazolidinyl)-N-methylpropanamide](/img/structure/B6051131.png)

![2-(2-{[4-(benzyloxy)benzylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide](/img/structure/B6051159.png)
![3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[1-(3-isoxazolyl)ethyl]-N-methylbenzamide](/img/structure/B6051168.png)
![5,5'-[(4-methylphenyl)methylene]bis[6-hydroxy-3-methyl-2-(methylthio)-4(3H)-pyrimidinone]](/img/structure/B6051174.png)
![METHYL (5E)-5-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B6051179.png)
![N-(1-HYDROXY-2-METHYL-2-PROPANYL)-2-METHYL-5-(3-METHYL[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL)BENZENESULFONAMIDE](/img/structure/B6051180.png)
![N-[2-(4-benzylpiperidine-1-carbonyl)-5-nitrophenyl]thiophene-2-carboxamide](/img/structure/B6051182.png)
![2-[4-[[2-(4-Methoxyphenyl)pyrimidin-5-yl]methyl]-1-(2-methylpropyl)piperazin-2-yl]ethanol](/img/structure/B6051187.png)
![1-(2-{1-[(2-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-1-YL)PROPAN-1-ONE](/img/structure/B6051192.png)
